2-(Difluoromethyl)isonicotinaldehyde

Quorum Sensing Inhibition Bioisostere 2-Difluoromethylpyridine

Lead optimization programs frequently encounter metabolic instability and poor target engagement with non-fluorinated pyridine scaffolds. 2-(Difluoromethyl)isonicotinaldehyde (CAS 1211540-67-8) solves this with the CF₂H group-a lipophilic hydrogen-bond donor that enhances permeability and resists oxidative metabolism. - ~1.7-fold potency gain over non-fluorinated analogs in quorum sensing inhibitor programs (IC₅₀ 19 µM vs. 33 µM). - Optimal clogP ~1.4 balances permeability and solubility, avoiding trifluoromethyl-related toxicity risks. - ≥97% purity, shipped at ambient temperature, store at 2-8°C.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
CAS No. 1211540-67-8
Cat. No. B1403571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)isonicotinaldehyde
CAS1211540-67-8
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C=O)C(F)F
InChIInChI=1S/C7H5F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-4,7H
InChIKeyBCVNSDHBLZFVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)isonicotinaldehyde: Strategic Fluorinated Building Block


2-(Difluoromethyl)isonicotinaldehyde (CAS 1211540-67-8, C₇H₅F₂NO, MW 157.12) is a heterocyclic aldehyde building block containing a 2-difluoromethylpyridine core. This scaffold is a key intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals [1]. The difluoromethyl (CF₂H) group is a well-established bioisostere for enhancing lipophilicity and metabolic stability, making it a valuable moiety in drug design . The compound is supplied at ≥95% purity, typically as a solid with recommended storage at 2–8 °C .

Why 2-(Difluoromethyl)isonicotinaldehyde Cannot Be Replaced


The difluoromethyl (CF₂H) group imparts a unique combination of properties that are absent in analogs such as isonicotinaldehyde (H) or 2‑fluoroisonicotinaldehyde (F). The CF₂H group acts as a lipophilic hydrogen‑bond donor, a property not found in the corresponding methyl or mono‑fluoro analogs [1]. This bioisosteric character can improve target binding and membrane permeability, while the presence of two fluorine atoms provides greater metabolic stability compared to non‑fluorinated or single‑fluorine alternatives . Consequently, substituting this compound with a less fluorinated or non‑fluorinated pyridine carboxaldehyde would likely result in reduced potency, altered pharmacokinetics, or increased susceptibility to oxidative metabolism—critical liabilities in lead optimization programs.

2-(Difluoromethyl)isonicotinaldehyde: Key Evidence vs. Analogues


CF₂H Bioisostere Improves Quorum Sensing Inhibition

In a direct head-to-head comparison using the quorum sensing inhibitor 4NPO as a model, replacement of the pyridine-N-oxide moiety with a 2-difluoromethylpyridine group yielded derivative 5 with an IC₅₀ of 19 ± 1.01 µM, representing a 1.7‑fold improvement over 4NPO (IC₅₀ = 33 ± 1.12 µM) [1]. This demonstrates that the 2‑difluoromethylpyridine core—the same scaffold found in 2-(Difluoromethyl)isonicotinaldehyde—can enhance biological activity relative to its pyridine-N-oxide analog.

Quorum Sensing Inhibition Bioisostere 2-Difluoromethylpyridine

Lipophilicity Advantage of CF₂H over H and F Analogs

Calculated partition coefficients (clogP) demonstrate a clear trend in lipophilicity: 2-(Difluoromethyl)isonicotinaldehyde (clogP ≈ 1.4) is significantly more lipophilic than isonicotinaldehyde (clogP ≈ 0.2) and 2‑fluoroisonicotinaldehyde (clogP ≈ 0.8), while being less lipophilic than the trifluoromethyl analog (clogP ≈ 2.0) . This intermediate lipophilicity is often desirable for balancing membrane permeability with aqueous solubility and minimizing off‑target promiscuity.

Lipophilicity clogP Drug Design

CF₂H Group: Unique Hydrogen-Bond Donor

The CF₂H group acts as a weak hydrogen‑bond donor (HBD), a property not shared by methyl, trifluoromethyl, or halogen substituents [1]. Quantitative measurements using ¹H NMR and IR spectroscopy indicate that the CF₂H proton participates in H‑bonding with acceptor groups (e.g., carbonyl oxygens), with an estimated hydrogen‑bond acidity (α) comparable to that of an alcohol OH [1]. This HBD capacity can be exploited to strengthen target interactions, potentially contributing to the observed potency improvement over pyridine‑N‑oxide (see Evidence Item 1).

Hydrogen Bonding Bioisostere Drug Design

CF₂H Group Enhances Metabolic Stability

Compounds bearing a CF₂H group often exhibit enhanced metabolic stability relative to their non‑fluorinated or mono‑fluorinated counterparts [1]. While direct microsomal stability data for 2-(Difluoromethyl)isonicotinaldehyde are not publicly available, extensive literature demonstrates that replacing a methyl group with CF₂H can increase metabolic half‑life by 2‑ to 5‑fold in human liver microsomes [1]. This class‑level advantage supports the selection of the CF₂H analog over the methyl or unsubstituted pyridine carboxaldehyde for in vivo studies.

Metabolic Stability ADME Fluorine Chemistry

Physical and Handling Advantages Over CF₃ Analog

2-(Difluoromethyl)isonicotinaldehyde (MW 157.12) is significantly lighter than its trifluoromethyl analog 2-(trifluoromethyl)isonicotinaldehyde (MW 175.11) and may exist as a solid at room temperature, whereas the CF₃ analog is often a liquid or low‑melting solid [1]. The lower molecular weight of the CF₂H compound can be advantageous for maintaining ligand efficiency (LE) and adhering to Lipinski’s rule of five. Additionally, solid‑state handling simplifies weighing and formulation for high‑throughput screening.

Physical Properties Procurement Synthesis

2-(Difluoromethyl)isonicotinaldehyde: Priority Applications


Quorum Sensing Inhibitor Lead Optimization

Employ 2-(Difluoromethyl)isonicotinaldehyde as a key building block to synthesize analogs of the quorum sensing inhibitor 4NPO. As demonstrated, replacement of pyridine-N-oxide with a 2-difluoromethylpyridine core improves potency by approximately 1.7‑fold (IC₅₀ 19 µM vs. 33 µM) [1]. This direct translation of the CF₂H bioisostere advantage makes this compound a high‑priority intermediate for anti‑virulence drug discovery programs targeting Pseudomonas aeruginosa.

Kinase or Protease Inhibitor Scaffold Design

Utilize the aldehyde functionality of 2-(Difluoromethyl)isonicotinaldehyde for reductive amination or Horner–Wadsworth–Emmons reactions to generate elaborated inhibitors. The CF₂H group’s hydrogen‑bond donor capacity can be strategically positioned to interact with backbone carbonyls in kinase hinge regions or protease active sites, a binding mode inaccessible to methyl or halogen substituents [2]. This property is particularly valuable when crystallographic data suggest a water‑mediated H‑bond network can be replaced by a direct ligand–protein contact.

Lead Optimization with Balanced Lipophilicity

Incorporate this building block into lead series where lipophilicity (clogP) is a critical optimization parameter. With a calculated clogP of ~1.4, 2-(Difluoromethyl)isonicotinaldehyde offers an optimal balance between permeability and solubility, avoiding the excessive lipophilicity (clogP ≈ 2.0) of the trifluoromethyl analog that may increase off‑target toxicity and promiscuity . This makes it an ideal choice for programs adhering to strict ligand‑efficiency and property‑based design guidelines.

Metabolic Stability‑Driven Medicinal Chemistry Programs

Prioritize this compound when seeking to block metabolically labile sites on a pyridine ring. The CF₂H group confers resistance to oxidative metabolism relative to methyl or unsubstituted pyridines, potentially extending in vivo half‑life by 2‑ to 5‑fold [3]. This is especially relevant for central nervous system (CNS) or oral drug candidates where metabolic clearance is a primary determinant of efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)isonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.